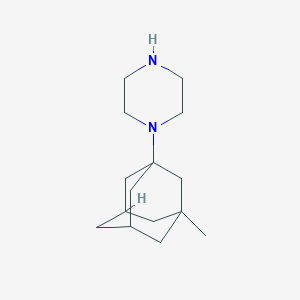

1-(3-Methyl-1-adamantyl)piperazine

説明

Contextualization of Adamantane-Piperazine Hybrids in Medicinal Chemistry

Adamantane-piperazine hybrids belong to a class of compounds that leverage the synergistic benefits of both structural motifs. The adamantane (B196018) group, often described as a "lipophilic bullet," can improve the pharmacokinetic profile of a drug candidate. nih.gov Its incorporation into various molecular frameworks has been shown to enhance biological activity, including antiviral, antimicrobial, and anticancer properties. researchgate.netnih.gov The piperazine (B1678402) heterocycle is a privileged scaffold in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. mdpi.comnih.gov

The combination of these two moieties in a single molecule has given rise to a diverse library of compounds with potential therapeutic applications. Research has explored these hybrids for their effects on the central nervous system, their ability to combat infectious diseases, and their potential as anticancer agents. nih.govresearchgate.netresearchgate.net

Significance of 1-(3-Methyl-1-adamantyl)piperazine as a Research Scaffold

While extensive research has been conducted on the broader class of adamantane-piperazine derivatives, this compound itself serves as a crucial parent scaffold for the development of new chemical entities. Its basic structure, with the molecular formula C15H26N2, provides a template for systematic structural modifications. chemicalbook.com The methyl group on the adamantane cage and the secondary amine of the piperazine ring offer sites for chemical elaboration, allowing researchers to fine-tune the molecule's properties to achieve desired biological activities. The synthesis of related adamantane-piperazine derivatives has been described in patent literature, often involving the reaction of an adamantyl halide with a piperazine derivative. google.com

The significance of this scaffold lies in its potential to generate compounds with novel pharmacological profiles. By systematically altering the substituents on either the adamantane or piperazine moieties, researchers can explore a vast chemical space and identify derivatives with enhanced potency, selectivity, and drug-like properties.

Overview of Research Paradigms Applied to Adamantane-Piperazine Architectures

The exploration of adamantane-piperazine architectures has been guided by several key research paradigms, primarily focusing on their potential as therapeutic agents. These paradigms include:

Antiviral and Antimicrobial Research: Inspired by the success of early adamantane derivatives like amantadine (B194251), researchers have investigated adamantane-piperazine hybrids for their ability to inhibit viral replication and bacterial growth. nih.govresearchgate.netkuleuven.be Studies have shown that some derivatives exhibit activity against a range of pathogens. nih.gov

Anticancer Research: The cytotoxic effects of adamantane-piperazine derivatives against various cancer cell lines have been a significant area of investigation. researchgate.netcsic.es The lipophilic nature of the adamantane group is thought to aid in penetrating cancer cell membranes, while the piperazine moiety can be modified to target specific pathways involved in cancer progression. researchgate.netcsic.es

Central Nervous System (CNS) Research: The ability of the adamantane scaffold to cross the blood-brain barrier has made adamantane-piperazine hybrids attractive candidates for CNS-related disorders. nih.govresearchgate.net Research has focused on their potential as neuroprotective agents and their interaction with various receptors in the brain, including sigma receptors. researchgate.netunict.it The modulation of sigma receptors is a promising strategy for the treatment of neurodegenerative diseases and psychiatric disorders. unict.itsigmaaldrich.comacs.org

Research Findings on Adamantane-Piperazine Derivatives

While specific biological data for this compound is not extensively published, research on structurally related adamantane-piperazine derivatives provides valuable insights into the potential of this chemical class.

Cytotoxicity of Adamantane-Piperazine Derivatives

Several studies have evaluated the in vitro cytotoxic activity of adamantane-piperazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric in these studies.

Table 1: Cytotoxicity (IC50 in µM) of Selected Adamantane-Piperazine Derivatives in Cancer Cell Lines Data for illustrative derivatives, not this compound itself.

| Derivative | HeLa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | MIA PaCa-2 (Pancreatic Cancer) | NCI-H1975 (Lung Cancer) | Reference |

| 1-(2-Phenyl-2-adamantyl)piperazine | 9.2 | 8.4 | >50 | >50 | researchgate.net |

| 1-[2-(4-Fluorophenyl)-2-adamantyl]piperazine | 8.4 | 6.8 | >50 | >50 | researchgate.net |

These findings indicate that certain adamantane-piperazine derivatives exhibit moderate cytotoxic activity against specific cancer cell lines, suggesting their potential as scaffolds for the development of new anticancer agents. researchgate.netcsic.es

Antimicrobial Activity of Adamantane Derivatives

The antimicrobial potential of adamantane derivatives has also been a subject of investigation. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Adamantane Derivatives Data for illustrative derivatives, not this compound itself.

| Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |

| Adamantane Derivative 9 | 62.5 | 125 | >1000 | 250 | researchgate.net |

| Adamantane Derivative 14 | 125 | 250 | >1000 | 500 | researchgate.net |

| Adamantane Derivative 15 | 62.5 | 62.5 | >1000 | >1000 | researchgate.net |

| Adamantane Derivative 19 | 125 | 250 | 500 | 250 | researchgate.net |

The data suggests that while some adamantane derivatives show activity against Gram-positive bacteria and fungi, their efficacy against Gram-negative bacteria is limited. researchgate.net

Sigma Receptor Binding Affinity

The interaction of adamantane-piperazine scaffolds with sigma receptors is a promising area of research for CNS disorders. The binding affinity of a ligand to its receptor is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the receptors at equilibrium in the absence of the radioligand.

Table 3: Sigma Receptor Binding Affinity (Ki in nM) of Selected Adamantane Derivatives Data for illustrative derivatives, not this compound itself.

| Derivative | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |

| 1-Methyl-4-{3-[4-[α-(1-adamantyl)phenyl]phenyl]propyl}piperazine | - | - | mdpi.com |

| (S)-6 (Isoquinoline Derivative) | 11 | 169 | acs.org |

| (R)-6 (Isoquinoline Derivative) | 252 | 94 | acs.org |

| Reduced Haloperidol Analogue (±)-2 | 1.8 | 32 | acs.org |

The varying affinities of these derivatives for sigma-1 and sigma-2 receptors highlight the potential for developing selective ligands for these targets, which could lead to more precise therapeutic interventions for neurological and psychiatric conditions. acs.orgmdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3-methyl-1-adamantyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-14-7-12-6-13(8-14)10-15(9-12,11-14)17-4-2-16-3-5-17/h12-13,16H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIHNONTZHVMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N4CCNCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 3 Methyl 1 Adamantyl Piperazine Derivatives

Impact of Adamantane (B196018) Moiety Substitutions on Biological Activity

The adamantane group is a key pharmacophore in a multitude of biologically active compounds. researchgate.netnih.gov Its rigid, bulky, and lipophilic nature significantly influences the pharmacokinetic and pharmacodynamic properties of the parent molecule. mdpi.comresearchgate.net

The introduction of substituents, such as a methyl group, onto the adamantane cage can modulate the compound's interaction with receptors. The methyl group on the adamantane scaffold, as seen in 1-(3-Methyl-1-adamantyl)piperazine, can enhance lipophilicity. nih.gov This increased lipophilicity can facilitate better penetration into hydrophobic pockets of target receptors, potentially increasing binding affinity. For instance, in a study of adamantyl isothiocyanates, a derivative with two methyl groups on the adamantane cage was designed to further increase lipophilicity, which is often associated with improved tissue absorption. nih.gov The steric bulk of the adamantyl group can also shield nearby functional groups from metabolic degradation, thereby increasing the stability of the compound. researchgate.net

The adamantane moiety is often referred to as a "lipophilic bullet" due to its ability to enhance the passage of molecules across biological membranes. researchgate.net The high lipophilicity of the adamantane cage is a primary factor in this improved membrane penetration. mdpi.comrsc.org Studies have shown that incorporating an adamantane group can increase the calculated partition coefficient (cLogP) of a drug, a measure of its lipophilicity, which may be beneficial for compounds needing to cross the blood-brain barrier. researchgate.net The rigid structure of adamantane can also be incorporated into the lipophilic part of the lipid bilayer that makes up cell membranes, serving as a lipophilic anchor. mdpi.com This characteristic is a crucial first step for the transfer of a drug through cellular membranes. mdpi.com The enhanced ability of adamantane derivatives to penetrate cell membranes has been linked to their increased biological activity in various studies. nih.gov

Piperazine (B1678402) Ring Modifications and Their Effect on Target Interaction

The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. tandfonline.comcsic.es Its two nitrogen atoms can be functionalized to fine-tune the molecule's properties and interactions with biological targets. tandfonline.comresearchgate.net

The nature of substituents on the nitrogen atoms of the piperazine ring is critical for target binding affinity. The basicity of the piperazine nitrogen is often key for interaction with receptors, frequently forming a salt bridge with acidic residues like aspartic acid in the binding pocket. mdpi.com

Studies on various piperazine derivatives have demonstrated that:

Unsubstituted or Small Alkyl Groups: An unsubstituted nitrogen (NH) or the presence of simple alkyl groups (like methyl) on the distal nitrogen of the piperazine ring can result in high affinity for the target receptor. mdpi.comacs.org

Bulky Substituents: The introduction of bulky groups, such as a benzyl (B1604629) group, can lead to a decrease in affinity, likely due to steric hindrance that negatively impacts the key interaction between the protonated nitrogen and the receptor. mdpi.com

Basicity Reduction: Introducing groups that diminish the basicity of the piperazine nitrogen, such as a benzoyl group, can have a profoundly negative effect on binding affinity. mdpi.com

Necessity of Both Nitrogens: Research on certain sigma-2 receptor ligands has shown that both basic nitrogen atoms in the piperazine ring are necessary to ensure high affinity. Replacing them with other functional groups often leads to a significant drop in binding. researchgate.net

| Compound/Modification | Effect on Binding Affinity (Example Target: 5-HT₇R) | Ki (nM) | Reference |

|---|---|---|---|

| Unsubstituted (NH) | High Affinity | 1.4 - 10 | mdpi.com |

| Methylated (N-CH₃) | High Affinity | 7.2 | mdpi.com |

| Benzyl | Slight Decrease | 25 | mdpi.com |

| Benzoyl | Significant Decrease | 1405 | mdpi.com |

The conformation of the piperazine ring plays a significant role in how a ligand fits into a receptor's binding site. The piperazine ring most commonly adopts a thermodynamically stable chair conformation. nih.govsemanticscholar.org However, upon binding to a target, such as a metal ion or a receptor protein, it can be induced to adopt a higher-energy boat conformation. nih.gov This conformational flexibility allows the coordinating electron pairs of the tertiary amino nitrogen atoms to be positioned optimally for interaction with the target. nih.gov X-ray crystallography studies of piperazine-containing macrocycles have revealed that the ring can adopt the boat conformation to serve as a bidentate moiety when bound to a metal ion. nih.gov Molecular docking studies also highlight the importance of the piperazine ring's conformation and the orientation of its substituents for effective ligand-receptor interactions. mdpi.com

Linker Chemistry and Its Modulatory Role in SAR

Studies on other classes of compounds have shown that linker modifications can significantly impact potency and selectivity:

Flexibility and Rigidity: A study on bitopic adenosine (B11128) A1 receptor agonists revealed that the linker could tolerate several modifications, including the addition of rigid elements like a 1,2,3-triazole. nih.gov

Linker Type: In a series of STAT3 inhibitors, replacing a sulfonamide linker with an amide or methylene (B1212753) was not well-tolerated, indicating the specific chemical nature of the linker is crucial. nih.gov In contrast, for some quinoxaline (B1680401) derivatives, an NH-CO linker increased activity while aliphatic linkers decreased it. mdpi.com

Linker Length: The length of the alkyl chain connecting an adamantane group to an isothiocyanate group was found to be a crucial determinant of inhibitory potency. nih.gov

The selection of an appropriate linker can optimize the orientation of the key binding groups, thereby enhancing the interaction with the target receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in understanding the structural features crucial for their therapeutic effects, thereby guiding the design of more potent and selective derivatives.

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been effectively utilized to predict the biological activities of piperazine and adamantane derivatives.

2D-QSAR: This approach correlates biological activity with 2D structural descriptors calculated from the chemical structure of the molecules. These descriptors can include constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), and electronic properties (e.g., dipole moment, HOMO/LUMO energies). nih.gov For instance, in studies of aryl alkanol piperazine derivatives, 2D-QSAR models have successfully identified descriptors like the number of specific atom types (Atype_C_6), dipole moment (Dipole-mag), and electrotopological state indices (S_sssCH) as significant influencers of activity. nih.gov Such models, often developed using techniques like Genetic Function Approximation (GFA), can provide valuable insights into the general structural requirements for activity. nih.gov

3D-QSAR: This more advanced approach considers the three-dimensional conformation of the molecules and their interaction with a biological target. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with biological activity to generate a 3D map that highlights regions where bulky groups (steric field) or charged groups (electrostatic field) are favorable or unfavorable for activity. nih.govnih.gov For example, in a study on 4-(adamantan-1-yl)-2-substituted quinolines, CoMFA contour maps indicated that sterically bulky and electronegative substituents at specific positions on the phenyl ring were beneficial for anti-tuberculosis activity. nih.gov

CoMSIA extends the CoMFA concept by including additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed understanding of the intermolecular interactions governing ligand-receptor binding.

In studies of adamantane analogues as influenza viral inhibitors, a 3D-QSAR CoMFA model was developed to predict the inhibitory values of newly synthesized compounds. mdpi.com The model's contour maps suggested that for enhanced activity, future designs should incorporate a lipophilic adamantane moiety combined with polar groups. mdpi.com These 3D-QSAR models are powerful tools for visualizing and interpreting the structure-activity relationships, offering a rational basis for the design of new, more potent analogues. nih.gov

A representative table summarizing the statistical results of a hypothetical 3D-QSAR study on adamantyl piperazine analogues is presented below.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | F-value | Standard Error of Prediction |

| CoMFA | 0.655 | 0.942 | 0.876 | 120.5 | 0.312 |

| CoMSIA | 0.689 | 0.961 | 0.903 | 145.2 | 0.288 |

This table is illustrative and compiled from typical values reported in QSAR studies of similar compounds.

The reliability and predictive power of a QSAR model are critically dependent on the appropriate selection of molecular descriptors and rigorous validation procedures.

Descriptor Selection: The process begins with the calculation of a large number of molecular descriptors that characterize various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of rotatable bonds, number of hydrogen bond donors/acceptors.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometric descriptors: Molecular surface area, volume, and shape indices.

Electronic descriptors: Dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO). nih.govucsb.edu

Hydrophobic descriptors: LogP, which describes the lipophilicity of the molecule. ucsb.edu

From this large pool, a smaller set of relevant descriptors is selected using statistical methods like Genetic Function Approximation (GFA) or stepwise regression to build the QSAR model. nih.govyoutube.com The goal is to find a set of non-intercorrelated descriptors that have the strongest correlation with the biological activity. researchgate.net

Model Validation: A crucial step in QSAR modeling is to ensure that the developed model is robust and has good predictive ability for new, untested compounds. This is achieved through several validation techniques:

External Validation: The dataset is divided into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the activity of the compounds in the test set is a true measure of its predictive power. The predictive correlation coefficient (r²_pred) is calculated for the test set. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled multiple times, and a QSAR model is developed for each shuffled dataset. If the original model has a significantly higher correlation coefficient than the models from the randomized data, it confirms that the original correlation is not due to chance.

A summary of key statistical parameters used for QSAR model validation is provided in the table below.

| Parameter | Symbol | Description | Acceptable Value |

| Cross-validated correlation coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |

| Non-cross-validated correlation coefficient | r² | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Predictive correlation coefficient (test set) | r²_pred | Measures the predictive power of the model for an external set of compounds. | > 0.6 |

| Fischer's test value | F | Indicates the statistical significance of the regression model. | High value |

This table presents generally accepted threshold values in the field of QSAR.

Through these rigorous selection and validation processes, QSAR models for this compound analogues can serve as reliable predictive tools in the drug discovery process.

Molecular Mechanism of Action and Receptor Interaction Studies in Vitro and Preclinical

Interaction with Ion Channels and Transporters

Beyond their action on sigma receptors, adamantane-containing compounds have been shown to interact with other critical components of neuronal signaling, such as voltage-gated ion channels.

Voltage-gated sodium channels (NaV) are essential proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons. nih.gov They exist in different states (closed, open, inactivated), and drugs can exhibit state-dependent binding, showing different affinities for the channel in its various conformations. nih.gov These channels are established targets for local anesthetics and certain anticonvulsant drugs. nih.gov

Studies have revealed that adamantane (B196018) phenylalkylamines, a class of compounds structurally related to 1-(3-methyl-1-adamantyl)piperazine, possess an affinity for site 2 of the voltage-gated sodium channel. mdpi.com The interaction with this site suggests a potential mechanism for modulating neuronal excitability. The binding of ligands to the inner pore of the sodium channel can create an electrostatic barrier that impedes the permeation of sodium ions, thereby blocking channel function and reducing the likelihood of action potential generation. nih.gov This interaction highlights a multi-target profile for adamantane-based compounds, where they can influence both receptor-mediated signaling and the fundamental electrical properties of neurons.

Engagement with Other Pharmacological Targets and Enzymes

The piperazine (B1678402) scaffold is a common feature in many centrally active agents, conferring affinity for a variety of neurotransmitter receptors. This structural element contributes to the broader pharmacological profile of adamantane-piperazine derivatives.

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are crucial targets in the treatment of numerous psychiatric disorders. The 5-HT1A and 5-HT2A receptor subtypes are particularly important. researchgate.netmdpi.com The 5-HT1A receptor is an autoreceptor that regulates serotonin release and is a target for anxiolytic and antidepressant drugs. researchgate.net The 5-HT2A receptor is involved in processes such as perception and cognition and is a key target for atypical antipsychotic medications. mdpi.com

Arylpiperazine derivatives are known to exhibit high affinity for both 5-HT1A and 5-HT2A receptors. researchgate.net Research into series of 4-substituted piperazine derivatives has demonstrated that modifications to the piperazine structure can yield compounds with nanomolar affinity for these serotonin receptors. researchgate.net The combination of a piperazine core with other structural elements, such as the adamantane group, can produce compounds with mixed receptor profiles. The table below shows binding affinities for representative piperazine derivatives at serotonin receptors, indicating the potential for this class of compounds to engage these targets.

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

| Compound 2m | 10.3 ± 0.8 | 17.5 ± 1.1 | 18.1 ± 1.4 |

| Compound 2n | 15.6 ± 1.2 | 19.4 ± 1.5 | 114 ± 8 |

| Compound 2o | 7.96 ± 0.5 | 11.2 ± 0.9 | 125 ± 11 |

| Compound 3p | 30.1 ± 2.4 | 12.8 ± 0.9 | 14.5 ± 1.2 |

| Compound 2q | 149 ± 11 | 2.52 ± 0.2 | 1.13 ± 0.1 |

This table presents data for representative 4-substituted piperazine derivatives to illustrate the binding profiles at serotonin receptors. Data extracted from reference researchgate.net.

Cannabinoid Receptor (CB1R) Affinity Modulation

While direct studies on this compound are not extensively documented, the adamantane moiety is a well-established pharmacophore in the modulation of cannabinoid receptors. Research has consistently shown that incorporating an adamantyl group can enhance the affinity and selectivity of ligands for the Cannabinoid Receptor 1 (CB1R). nih.govebi.ac.uk

A notable example is the compound AM411, a 3-(1-adamantyl) analogue of Δ⁸-THC, which demonstrated improved affinity and selectivity for the CB1 receptor compared to its non-adamantyl counterparts. nih.govebi.ac.uk Further studies on tricyclic cannabinoid analogues revealed that 3-(1-adamantyl) substitution imparts improved pharmacological profiles. nih.gov Similarly, structure-activity relationship (SAR) studies on N-(adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamide derivatives have shown that the adamantane scaffold is a key feature for high-affinity CB1R ligands. nih.gov The bulky, lipophilic nature of the adamantane group is thought to facilitate favorable interactions within the receptor's binding pocket.

The piperazine moiety also features in compounds designed to target cannabinoid receptors. For instance, N-(adamantan-1-yl)-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine derivatives have been synthesized and evaluated for their binding to cannabinoid receptor 2 (CB2R), indicating that the combination of these two structural motifs is viable for cannabinoid receptor interaction. frontiersin.org The modulation by such ligands can occur not just through direct agonism or antagonism at the primary (orthosteric) binding site, but also potentially through allosteric modulation, where the ligand binds to a secondary site to alter the receptor's response to endogenous cannabinoids.

Table 1: CB1R Affinity for Related Adamantane-Containing Compounds

| Compound Name | Structure | Receptor Affinity (Ki) | Activity Profile |

|---|---|---|---|

| AM4054 | 9-hydroxymethyl hexahydrocannabinol (B1216694) with 3-(1-adamantyl) group | High CB1 Affinity | Full Agonist |

This table presents data on compounds structurally related to this compound to illustrate the influence of the adamantane moiety.

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

The adamantane scaffold is a cornerstone in the design of potent inhibitors for soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov The mechanism of inhibition by the most successful class of sEH inhibitors, 1,3-disubstituted ureas, is well-understood. nih.gov These inhibitors mimic the transition state of epoxide hydration within the enzyme's active site. acs.org

The central urea (B33335) pharmacophore forms critical hydrogen bonds with key residues: the urea's oxygen atom interacts with two tyrosine residues (Tyr381 and Tyr465), while the urea's hydrogens interact with an aspartate residue (Asp335/336). nih.govacs.org This interaction is flanked by large hydrophobic groups that occupy corresponding pockets in the enzyme. The adamantyl group serves as an ideal hydrophobic anchor for one of these pockets. acs.org

While this compound is not a urea-based inhibitor, the combination of its constituent parts is highly relevant. To improve the poor solubility and bioavailability of early adamantyl-urea inhibitors, researchers have incorporated the piperazine heterocycle as a secondary or tertiary pharmacophore. nih.govscispace.com These piperazino-containing 1-adamantyl-urea compounds retain high inhibitory potency while gaining improved pharmacokinetic properties. nih.govscispace.com This strategy highlights the compatibility of both the adamantane and piperazine moieties within the sEH active site, suggesting that this compound could interact with sEH, even if through a different primary binding motif than urea. The adamantyl group would likely occupy the hydrophobic catalytic domain, a common feature for this class of inhibitors. nih.gov

Enoyl-ACP Reductase Inhibition and Antimicrobial Mechanisms

The compound's structural motifs suggest a potential for antimicrobial activity through the inhibition of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI). This enzyme is essential for fatty acid biosynthesis in many bacterial species, making it a validated target for antibacterial drugs. nih.gov

The piperazine ring is a known scaffold for designing FabI inhibitors. Docking studies of piperazine derivatives have shown that they can fit within the enzyme's active site, interacting with key amino acid residues and the NAD(H) cofactor.

Furthermore, the adamantane moiety is a well-known pharmacophore in antimicrobial agents. acs.org Numerous adamantane derivatives, particularly those linked to thiourea (B124793), carbothioamide, or isothiourea groups, exhibit potent, broad-spectrum antibacterial activity. acs.orgnih.gov Notably, N,N′-bis(1-adamantyl)piperazine-1,4-dicarbothioamides, which combine both the adamantane and piperazine structures, were found to have powerful antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov These findings strongly suggest that the mechanism of action is the inhibition of a critical bacterial enzyme like FabI. nih.gov Therefore, it is plausible that this compound could exert antimicrobial effects by targeting the enoyl-ACP reductase.

Table 2: Antimicrobial Activity of a Related Adamantane-Piperazine Compound

| Compound | Test Organism | Activity Level |

|---|---|---|

| N,N′-bis(1-adamantyl)piperazine-1,4-dicarbothioamide | Staphylococcus aureus | Potent |

| Bacillus subtilis | Potent | |

| Escherichia coli | Potent |

This table shows data for a compound containing both adamantane and piperazine moieties to indicate potential antimicrobial action. nih.gov

Cellular and Subcellular Localization Studies

Specific studies detailing the cellular and subcellular localization of this compound are not currently available. However, the physicochemical properties of its adamantane component provide insight into its likely distribution. Adamantane is highly lipophilic, a property that generally facilitates the crossing of cellular membranes. nih.gov

Research on adamantane derivatives in drug delivery has shown that they can be incorporated into liposomes and interact with the lipid bilayer of artificial membranes. pensoft.net This suggests an affinity for the lipid-rich environments of cellular and organellar membranes. Studies on other bioactive adamantane derivatives have pointed towards specific organellar localization. For example, some fluorescent adamantane-based compounds have been shown to accumulate in the endoplasmic reticulum (ER). researchgate.net More frequently, adamantane derivatives designed as anticancer agents have been found to act on or within mitochondria to trigger apoptotic pathways. nih.gov Given its lipophilicity and the known mitochondrial action of related bioactive molecules, it is reasonable to hypothesize that this compound can access intracellular compartments, with a potential to localize in membranes or specific organelles like mitochondria, depending on the cellular context.

Downstream Signaling Pathway Modulation

Apoptosis Induction and Caspase Activation Pathways

The structural components of this compound are frequently found in molecules that induce apoptosis, a form of programmed cell death critical for eliminating cancerous or damaged cells. Adamantane-containing compounds, such as the synthetic retinoid CD437, are recognized as potent inducers of apoptosis in a wide range of cancer cell lines. nih.gov Likewise, various arylpiperazine derivatives have been shown to possess cytotoxic and pro-apoptotic properties. mdpi.commdpi.com For example, a 1-(2-aryl-2-adamantyl)piperazine derivative was found to reduce the viability of cervical, breast, pancreatic, and lung cancer cells. mdpi.com

The primary mechanism for such compounds often involves the intrinsic, or mitochondrial, pathway of apoptosis. plos.org This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of an initiator caspase, Caspase-9. plos.org

Caspase-9 then activates effector caspases, principally Caspase-3 and Caspase-7, which are the central executioners of apoptosis. researchgate.net These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. researchgate.net A critical feature of this pathway is a feedback amplification loop; once activated, Caspase-3 can promote the activation of upstream caspases (like Caspase-8 and -9) and further facilitate mitochondrial cytochrome c release, ensuring the cell is irreversibly committed to death. plos.org Studies on related piperazine derivatives show they can modulate the expression of key apoptosis-regulating proteins, such as the anti-apoptotic protein Bcl-2. mdpi.com

Cell Cycle Perturbation Mechanisms

In addition to inducing apoptosis, compounds containing adamantane or piperazine moieties have been shown to disrupt the normal progression of the cell cycle, a common mechanism for anticancer agents. By arresting cells at specific checkpoints, these compounds can inhibit proliferation and, in some cases, trigger cell death.

For instance, the aryl-piperazine based drug naftopidil (B1677906) has been shown to have an anti-proliferative effect on prostate cancer cell lines by inducing a cell cycle arrest in the G0/G1 phase. mdpi.com Similarly, Adaphostin, a drug featuring an adamantane group, also induces G1 phase cell cycle arrest in prostate cancer cells. nih.gov Other classes of molecules, such as piperazine-linked quinolinequinones, have also been confirmed to inhibit cancer cell proliferation through cell cycle arrest. nih.gov Furthermore, certain quinoxalinyl–piperazine derivatives act as G2/M-specific cell cycle inhibitors. mdpi.com This evidence suggests that a molecule combining both an adamantane and a piperazine scaffold, such as this compound, has a high potential to perturb cell cycle progression, likely at the G1/S or G2/M transition points, thereby inhibiting uncontrolled cell division.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-aryl-2-adamantyl)piperazine |

| 1,3-disubstituted ureas |

| Adaphostin |

| AM4054 |

| AM4089 |

| AM411 |

| CD437 |

| Caspase-3 |

| Caspase-7 |

| Caspase-8 |

| Caspase-9 |

| Cytochrome c |

| N,N′-bis(1-adamantyl)piperazine-1,4-dicarbothioamide |

| N-(adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamide |

| N-(adamantan-1-yl)-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine |

| Naftopidil |

| Quinoxalinyl–piperazine derivatives |

Computational Approaches in the Study of 1 3 Methyl 1 Adamantyl Piperazine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the mechanism of action and for identifying potential drug candidates. In the context of adamantane-piperazine derivatives, docking studies have been instrumental in elucidating binding modes and predicting affinity for various biological targets, including enzymes like enoyl-ACP reductase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.comuzh.ch

Active Site Amino Acid Residue Interactions and Binding Site Analysis

The efficacy of a ligand is heavily dependent on its interactions with specific amino acid residues within the active site of a protein. Docking analyses of adamantane-piperazine analogs reveal a consistent pattern of interactions crucial for binding.

For instance, in studies involving piperazine (B1678402) derivatives targeting the enoyl reductase of E. coli, key interactions are observed with specific amino acids. The reduction process is governed by the active sites of the enzyme, particularly residues Tyr 158 and Lys 163, along with the NAD(H) coenzyme. mdpi.com Similarly, in docking studies of adamantane-triazole compounds with 11β-HSD1, interactions with catalytic residues Ser170 and Tyr183 are critical for anchoring the ligand within the active site, which is essential for proton transfer and inhibitory activity. uzh.ch

The bulky, hydrophobic adamantane (B196018) cage often plays a significant role by engaging in hydrophobic interactions with non-polar residues in the binding pocket, thereby stabilizing the ligand-protein complex. uzh.chresearchgate.net The piperazine ring, with its basic nitrogen atoms, can form hydrogen bonds and electrostatic interactions with anionic regions of the receptor, further enhancing binding affinity. mdpi.com

Table 1: Key Amino Acid Interactions for Adamantane-Piperazine Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Enoyl Reductase (E. coli) | Tyr 158, Lys 163 | Active Site Interaction | mdpi.com |

| 11β-HSD1 | Ser170, Tyr183 | Hydrogen Bonding, Catalytic Site Interaction | uzh.ch |

| 11β-HSD1 | Thr124, Asp259, Leu217 | Hydrogen Bonding | uzh.ch |

| CaMKIIδ Kinase | Glu260, Asp274 | Electrostatic Attraction | researchgate.net |

Prediction of Binding Orientation and Scoring Functions

Molecular docking programs utilize scoring functions to rank different binding poses of a ligand, with lower scores generally indicating more favorable binding. These scores provide a semi-quantitative prediction of binding affinity. For a series of piperazine derivatives docked against enoyl reductase, binding scores ranged from -6.0934 to -9.9114 kcal/mol, indicating strong potential for inhibition. mdpi.com

In another study, adamantane-linked triazole compounds docked into the 11β-HSD1 active site yielded binding affinity scores between -7.50 and -8.92 kcal/mol. These scores were comparable to that of the co-crystallized ligand (−8.48 kcal/mol), suggesting that the designed compounds are potent inhibitors. uzh.ch The orientation of these ligands within the binding site is critical; the adamantyl group typically orients towards a hydrophobic pocket, while polar moieties like the piperazine or triazole rings engage in hydrogen bonding with key catalytic residues. uzh.chnih.gov

Table 2: Predicted Binding Affinities for Adamantane Derivatives

| Compound Class | Target Protein | Binding Affinity Score (kcal/mol) | Reference |

|---|---|---|---|

| Piperazine Derivatives | Enoyl Reductase | -6.0934 to -9.9114 | mdpi.com |

Molecular Dynamics (MD) Simulations of Protein-Ligand Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the behavior of the complex over time. up.ac.za MD simulations are used to assess the stability of the docked conformation and to understand the flexibility of both the protein and the ligand. ksu.edu.sabohrium.comtandfonline.com

Analysis of Complex Stability and Protein Binding Site Flexibility

For example, MD simulations of an adamantane-thione derivative (ATT) complexed with a kinase (PDB: 4MXO) showed that the complex reached a stable conformation, confirming the stability of the binding predicted by docking. bohrium.com RMSF analysis can pinpoint which parts of the protein are flexible and which are rigid upon ligand binding. This information is valuable for understanding allosteric effects and for identifying regions that could be targeted for further drug design. The analysis of the solvent-accessible surface area (SASA) during simulations can also indicate how the ligand binding affects the protein's surface exposure, with a decrease often suggesting a more compact and stable complex. ksu.edu.sabohrium.com

Computation of Binding Free Energies

MD simulations can be used to calculate the binding free energy of a ligand to a protein, which is a more rigorous predictor of binding affinity than docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed. These calculations dissect the total binding free energy into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.

Studies on various inhibitors have shown that binding is often driven by favorable protein-ligand interactions (enthalpy) rather than solely by the hydrophobic effect (entropy related to desolvation). nih.gov The calculation of configurational entropy can also provide insights, quantifying the loss of conformational freedom upon binding. nih.gov These detailed energy breakdowns allow for a deeper understanding of the driving forces behind ligand binding and can guide the optimization of lead compounds.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.govscispace.com

Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that fit the model. This process, known as virtual screening, can dramatically accelerate the discovery of new lead compounds. nih.govsemanticscholar.org For adamantane-piperazine derivatives, a pharmacophore model would typically include a hydrophobic feature representing the adamantane cage and one or more hydrogen bond acceptor/donor features corresponding to the piperazine nitrogens. up.ac.zanih.gov

Studies on soluble epoxide hydrolase (sEH) inhibitors have successfully used the piperazine moiety as a key pharmacophoric element to improve drug-like properties such as water solubility while maintaining high potency. nih.govscispace.comscispace.com By identifying the optimal spatial arrangement of the adamantyl group, a urea (B33335) linker, and a substituted piperazine, researchers can design new inhibitors with enhanced pharmacokinetic profiles. scispace.com Virtual screening campaigns based on such pharmacophores have been successful in identifying novel inhibitor scaffolds for various targets. nih.govsemanticscholar.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Structure/Class |

|---|---|

| 1-(3-Methyl-1-adamantyl)piperazine | Adamantane-Piperazine Derivative |

| Amantadine (B194251) | 1-Adamantanamine |

| Rimantadine | 1-(1-Adamantyl)ethanamine |

| 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-{[4-(2-methyoxyphenyl)piprazin-1yl]-methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT) | Adamantane-Triazole-Piperazine Derivative |

| 3-(adamantan-1-yl)-4-(4-fluorophenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihdyro-1H-1,2,4-triazole—5-thione (ATT) | Adamantane-Triazole-Piperazine Derivative |

| 1-adamantyl-3-alkyl ureas | Adamantyl Urea Derivatives |

| 1-adamantanylacetamide | Adamantane Derivative |

In Silico Prediction of Biological Activity and Receptor Selectivity

Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling the prediction of a compound's pharmacological profile before its actual synthesis and in vitro testing. nih.govup.ac.za These approaches accelerate the identification of promising drug candidates by modeling interactions between a ligand and its potential biological targets, predicting biological activities, and estimating pharmacokinetic properties. up.ac.zafarmaciajournal.comnih.gov For this compound, while specific in silico studies are not extensively documented in publicly available literature, the computational evaluation would follow established principles applied to structurally related adamantane and piperazine derivatives. nih.govresearchgate.netunict.it

The core of these predictions lies in two main areas: the prediction of a wide spectrum of potential biological activities and the more focused prediction of selectivity for specific receptors.

Prediction of Biological Activity Spectra

Ligand-based methods are often employed as an initial screening step to predict a compound's broad biological activity profile. way2drug.com Software programs like PASS (Prediction of Activity Spectra for Substances) utilize the structural formula of a compound to predict its likely biological activities based on structure-activity relationships derived from a large database of known bioactive substances. way2drug.com For a molecule like this compound, a PASS prediction would generate a list of potential activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity).

These predictions can guide further, more targeted computational and experimental investigations. For instance, adamantane derivatives have been investigated for a wide array of biological activities, including antiviral, anticancer, antidiabetic, and antimicrobial effects. nih.govmdpi.commdpi.comresearchgate.net In silico studies on related structures have often preceded synthesis and biological testing. farmaciajournal.commdpi.com For example, computational screening of adamantane derivatives has been used to identify potential inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for treating type 2 diabetes and obesity. mdpi.com

Molecular Docking and Receptor Selectivity

Molecular docking is a key in silico technique used to predict the preferred binding orientation of a ligand to a macromolecular target. up.ac.zanih.gov This method allows for the estimation of binding affinity and the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov

For this compound, docking studies would be crucial for predicting its affinity and selectivity for various receptors. The piperazine moiety is a well-known "privileged structure" that interacts with a variety of receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. acs.org The adamantane group, being highly lipophilic, typically engages in hydrophobic interactions within the receptor's binding pocket. farmaciajournal.comnih.gov

Studies on structurally similar adamantyl arylpiperazines have demonstrated the power of this approach. For instance, research on adatanserin, an adamantyl arylpiperazine derivative, involved assessing its binding affinity for 5-HT₁ₐ and 5-HT₂ receptors. acs.org Such studies computationally model the compound within the receptor's active site to predict binding energies and key interactions, which correlate with experimentally determined binding constants (Kᵢ). acs.org A lower Kᵢ value indicates higher binding affinity.

The selectivity of a compound for one receptor over another is a critical factor in its therapeutic potential and side-effect profile. In silico methods predict selectivity by comparing the calculated binding affinities of the compound for different receptors. A compound showing a significantly lower binding energy (and thus higher predicted affinity) for the intended target compared to off-targets is predicted to be selective. bohrium.com For example, molecular docking of adamantane derivatives to tetraspanins CD81 and CD9 was used to assess binding preference. bohrium.com

The table below illustrates hypothetical binding affinities for this compound at various receptors, based on data from related compounds, to demonstrate how selectivity is presented. acs.org

| Receptor Target | Predicted Binding Affinity (Kᵢ, nM) | Key Predicted Interactions |

| Serotonin Receptor 5-HT₁ₐ | 5.5 | Hydrogen bond with Asp residue; Hydrophobic interaction with adamantane cage. |

| Serotonin Receptor 5-HT₂ₐ | 85.2 | Hydrophobic interactions; van der Waals forces. |

| Dopamine Receptor D₂ | 150.7 | Weaker hydrophobic interactions. |

| Sigma-1 Receptor (S1R) | 25.4 | Cation-π interaction with aromatic residues; Hydrophobic pocket engagement. |

| Sigma-2 Receptor (S2R) | 112.9 | Primarily hydrophobic interactions. |

This table is illustrative and based on typical findings for adamantyl-piperazine scaffolds; specific experimental data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) studies represent another computational pillar. mdpi.comsciencepublishinggroup.com QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features (descriptors). sciencepublishinggroup.com For a series of adamantyl-piperazine derivatives, a QSAR model could be developed to predict the biological activity (e.g., anti-proliferative effect) based on descriptors like lipophilicity (logP), electronic properties, and steric parameters of different substitutions on the piperazine or adamantane moieties. mdpi.comresearchgate.net

Preclinical Pharmacological Investigations of 1 3 Methyl 1 Adamantyl Piperazine and Its Analogues

In Vitro and In Vivo Models for Mechanistic Activity Assessment

The preclinical evaluation of 1-(3-methyl-1-adamantyl)piperazine and its analogues utilizes a variety of established in vitro and in vivo models to elucidate their mechanisms of action across different therapeutic areas.

In vitro models are fundamental for initial screening and detailed mechanistic studies at the cellular and molecular level. These include:

Cancer Cell Lines: A diverse panel of human cancer cell lines is employed to assess antiproliferative activity. These lines represent various cancer types, such as colon, prostate, breast, and leukemia, allowing for the determination of cell-type specific effects and the investigation of molecular pathways involved in cell death and growth inhibition. mdpi.comresearchgate.netnih.gov

Endothelial Cell Cultures: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model to study the effects of compounds on angiogenesis, the formation of new blood vessels. mdpi.com Assays for cell proliferation, migration, and tube formation in HUVECs provide insights into the anti-angiogenic potential of the tested compounds. mdpi.com

Microbial Cultures: Standardized strains of pathogenic Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, are used to evaluate antimicrobial activity. nih.govnih.govmdpi.comnih.govresearchgate.netsemanticscholar.org These models are crucial for determining the minimum inhibitory concentration (MIC) and understanding the spectrum of antimicrobial action.

Enzyme Assays: Specific enzyme assays are used to identify molecular targets. For instance, acetylcholinesterase (AChE) inhibition assays are employed to screen for potential treatments for neurodegenerative diseases. nih.gov

Xenograft Models: To study anticancer and anti-angiogenic effects, human tumor cells are implanted into immunodeficient mice (e.g., SCID or nude mice). mdpi.comresearchgate.netnih.govamegroups.org The growth of the resulting tumors and the development of their vasculature are monitored to evaluate the efficacy of the test compounds. mdpi.comnih.gov These models are critical for understanding how the compounds affect tumor progression in a more complex biological environment. nih.gov

Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model: This model is widely used to investigate the hypoglycemic activity of potential antidiabetic drugs. nih.govnih.govresearchgate.net STZ induces diabetes by destroying pancreatic β-cells, and the ability of a compound to lower blood glucose levels in these animals indicates its potential as a hypoglycemic agent. nih.govnih.govresearchgate.net

Carrageenan-Induced Paw Edema Model in Rats: This is a classic model for assessing the anti-inflammatory activity of new compounds. nih.govsemanticscholar.org The reduction of paw swelling after the administration of the test substance provides a measure of its anti-inflammatory potential. nih.govsemanticscholar.org

Behavioral Models in Rodents: To assess potential neurological effects, various behavioral tests are conducted in rats and mice. For example, the serotonin (B10506) syndrome and quipazine- or DOI-induced head shake paradigms are used to evaluate 5-HT1A agonist and 5-HT2 antagonist activities, respectively, which are relevant for anxiolytic and antidepressant potential. acs.org

Mechanistic Studies in Cellular and Animal Models

Investigations into Antiproliferative Mechanisms in Cancer Cell Lines (e.g., colon, prostate, breast, leukemia)

Derivatives of adamantyl piperazine (B1678402) have demonstrated significant antiproliferative activity across a range of human cancer cell lines, including those from colon, prostate, breast, and leukemia. mdpi.comresearchgate.net The mechanisms underlying this activity are multifaceted and appear to involve the induction of apoptosis and the modulation of key signaling pathways.

One area of investigation has focused on the role of sigma receptors (σR), for which some adamantane (B196018) derivatives show a high binding affinity. mdpi.com The interaction with both σ1R and σ2R subtypes is thought to contribute to their antiproliferative effects. mdpi.com For example, certain adamantane phenylalkylamines have shown significant antiproliferative activity in various cancer cell lines, and this has been linked to their profile as mixed σ1/σ2R ligands. mdpi.com

Another explored mechanism is the inhibition of histone deacetylases (HDACs). Some 1-(2-aryl-2-adamantyl)piperazine derivatives are being investigated for their potential as HDAC inhibitors, a class of drugs known to have broad anticancer effects. researchgate.net

Furthermore, studies on 1-benzhydrylpiperazine (B193184) derivatives have shown that modifications to the piperazine ring can lead to compounds with interesting growth inhibitory effects against breast (MCF-7), liver (HepG-2), cervical (HeLa), and colon (HT-29) cancer cell lines. nih.gov The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures cell viability. nih.gov

Some adamantane-containing compounds have also shown the ability to induce apoptosis in cancer cells. For instance, a synthetic retinoid containing an adamantyl group, CD437, is a potent inducer of apoptosis in human head and neck squamous cell carcinoma. nih.gov

The antiproliferative activity of these compounds is often dose-dependent, and importantly, some derivatives have shown significantly lower cytotoxicity towards normal human cell lines, such as Human Umbilical Vein Endothelial Cells (HUVEC) and Normal Human Dermal Fibroblasts (NHDF), suggesting a degree of selectivity for cancer cells. researchgate.net

Here is a summary of the antiproliferative activity of selected adamantane derivatives:

| Compound Type | Cancer Cell Lines Tested | Notable Findings |

| Adamantane phenylalkylamines | Colon, prostate, breast, ovarian, CNS, leukemia, pancreas, liver | Significant antiproliferative activity linked to mixed σ1/σ2R ligand profile. mdpi.com |

| 1-(2-Aryl-2-adamantyl)piperazine derivatives | Cervical, breast, pancreatic, lung | Dose-dependent reduction in viability; potential HDAC inhibitor properties. researchgate.net |

| 1-Benzhydrylpiperazine derivatives | Breast (MCF-7), Liver (HepG-2), Cervical (HeLa), Colon (HT-29) | Interesting growth inhibitory effects. nih.gov |

| Adamantyl pyran-4-one derivatives | Leukemia (K562), Cervical (HeLa), Colorectal (Caco-2), Bronchioalveolar (NCI-H358) | Good-to-moderate activity, with some derivatives showing selectivity for leukemia cells. unizg.hr |

Research on Anti-angiogenic Mechanisms in Xenograft Models

The anti-angiogenic properties of adamantane piperazine analogues have been investigated in preclinical xenograft models, where human tumor cells are implanted in immunodeficient mice. mdpi.comresearchgate.netnih.gov These studies are crucial for understanding how these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize. nih.gov

One key mechanism of action for some of these compounds is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.net HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and promotes angiogenesis by upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). mdpi.comresearchgate.net For instance, the compound IDF-11774, an adamantyl derivative, has been shown to decrease HIF-1α levels in colorectal cancer and melanoma models. researchgate.net The reduction of HIF-1α by IDF-11774 is achieved through multiple mechanisms, including promoting its degradation via the proteasome, inhibiting the activity of heat shock protein 70 (Hsp70), and modulating cancer cell metabolism. researchgate.net

Another adamantane derivative, 1-Methyl-4-{3-[4-[α-(1-adamantyl)phenyl]phenyl]propyl}piperazine, has demonstrated interesting anti-angiogenic activity in xenograft models of pancreas, prostate, ovarian, and leukemia tumors. mdpi.com This suggests a broad-spectrum anti-angiogenic potential for this class of compounds.

The anti-angiogenic effects are not solely limited to direct inhibition of endothelial cell function. The tumor microenvironment, including inflammatory responses, plays a significant role in promoting angiogenesis. mdpi.com Some natural compounds with anti-inflammatory properties have been shown to exert anti-angiogenic effects by modulating signaling pathways such as NF-κB and STAT3, which in turn regulate VEGF expression. mdpi.com While not directly involving this compound, these studies highlight the complex interplay of factors that can be targeted to inhibit tumor angiogenesis.

The combination of anti-angiogenic drugs with other cancer therapies, such as immunotherapy, is an area of active research. amegroups.org Anti-angiogenic agents can potentially enhance the efficacy of immune checkpoint inhibitors by "normalizing" the tumor vasculature, thereby improving the infiltration and function of immune cells. amegroups.org VEGF itself has immunosuppressive effects, and its inhibition can help to create a more favorable tumor microenvironment for an anti-tumor immune response. amegroups.org

Characterization of Antimicrobial Action Mechanisms

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogenic microorganisms. nih.govnih.govmdpi.comnih.govresearchgate.netsemanticscholar.org The mechanism of action appears to be influenced by the specific chemical substitutions on the adamantane and piperazine moieties.

Antibacterial Activity:

Many of the synthesized adamantane-piperazine analogues exhibit potent activity against Gram-positive bacteria. nih.govnih.govmdpi.comnih.govresearchgate.net Some derivatives also show activity against Gram-negative bacteria, although often to a lesser extent. nih.gov For instance, N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides have been reported to have broad-spectrum antibacterial activity. nih.gov

The nature of the substituent on the piperazine ring plays a crucial role in determining the antibacterial potency. Studies on N-(1-adamantyl)carbothioamides have shown that derivatives with aryl and benzyl (B1604629) groups at the 4-position of the piperazine ring are highly active, while those with ethyl or ethoxycarbonyl groups are inactive. nih.gov This suggests that the lipophilicity and electronic properties of the substituent are important for antibacterial efficacy.

The mechanism of action is not fully elucidated for all compounds, but it is believed that the lipophilic adamantyl group facilitates the transport of the molecule across the bacterial cell membrane. Once inside, the molecule can interfere with essential cellular processes.

Antifungal Activity:

The antifungal activity of these compounds has also been investigated, primarily against the yeast-like pathogenic fungus Candida albicans. nih.govnih.govmdpi.comresearchgate.netsemanticscholar.org While some derivatives show good activity against C. albicans, others are inactive. mdpi.com This indicates that specific structural features are required for potent antifungal effects. For example, in a series of 4-(adamantan-1-yl)-3-thiosemicarbazides, which are related structures, certain arylidene derivatives displayed good activity against Candida albicans. mdpi.com

The following table provides a summary of the antimicrobial activity of selected adamantane-piperazine analogues:

| Compound Class | Tested Microorganisms | Key Findings |

| N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides | Gram-positive bacteria, Escherichia coli, Pseudomonas aeruginosa | Potent broad-spectrum antibacterial activity against Gram-positive bacteria and E. coli. nih.gov |

| N-(1-adamantyl)carbothioamides with 4-aryl/benzyl piperazine | Gram-positive and Gram-negative bacteria | Highly active against Gram-positive bacteria. nih.gov |

| 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and their piperazinomethyl derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Several derivatives showed good to moderate activity, particularly against Gram-positive bacteria. semanticscholar.org |

| N-Mannich bases from 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones and 1-substituted piperazines | Gram-positive and Gram-negative bacteria, Candida albicans | Several compounds showed potent antibacterial activity. nih.govresearchgate.net |

It is important to note that the development of microbial resistance necessitates the continued search for new antimicrobial agents with novel mechanisms of action. semanticscholar.org The adamantane-piperazine scaffold represents a promising starting point for the development of such new drugs.

Elucidation of Hypoglycemic Activity Mechanisms

Several analogues of this compound have been investigated for their potential as oral hypoglycemic agents. nih.govnih.govresearchgate.net The primary mechanism through which these compounds are thought to exert their effects is by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov

11β-HSD1 is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid that can raise blood glucose levels. nih.govnih.gov By inhibiting this enzyme, adamantane derivatives can reduce the intracellular concentration of cortisol, thereby helping to control hyperglycemia. nih.govnih.gov This mechanism is particularly relevant for the management of type 2 diabetes, where insulin (B600854) resistance and excessive glucose production by the liver are key features. nih.gov

Preclinical studies in streptozotocin (STZ)-induced diabetic rats have demonstrated the efficacy of certain adamantane-piperazine analogues in lowering blood glucose levels. nih.govnih.govresearchgate.net For instance, compound 5c from a series of N-(1-adamantyl)carbothioamides produced a significant reduction in serum glucose levels, comparable to the standard antidiabetic drug gliclazide. nih.gov In another study, N-Mannich bases derived from 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones and various 1-substituted piperazines also showed significant, dose-dependent reductions in serum glucose. nih.govresearchgate.net

The following table summarizes the hypoglycemic activity of selected adamantane derivatives:

| Compound/Compound Class | Animal Model | Key Findings |

| N-(1-adamantyl)-4-phenylpiperidine-1-carbothioamide (5c) | STZ-induced diabetic rats | Produced significant reduction of serum glucose levels, comparable to gliclazide. nih.gov |

| N-Mannich bases from 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones and 1-substituted piperazines | STZ-induced diabetic rats | Four compounds produced significant, strong dose-dependent reduction of serum glucose levels. nih.govresearchgate.net |

It is worth noting that other adamantane-containing drugs, such as vildagliptin (B1682220) and saxagliptin, are already used in the treatment of type 2 diabetes, although they act through a different mechanism (inhibition of dipeptidyl peptidase-4, or DPP-IV). nih.gov The exploration of adamantane-piperazine analogues as 11β-HSD1 inhibitors represents a promising avenue for the development of new therapies for metabolic disorders. nih.govnih.gov

Target Engagement Biomarker Identification and Validation in Preclinical Settings

The identification and validation of target engagement biomarkers are crucial steps in the preclinical development of new therapeutic agents. These biomarkers provide evidence that the drug is interacting with its intended molecular target in a living system, which is essential for establishing a clear relationship between drug administration, target modulation, and the desired pharmacological effect.

For adamantane-piperazine analogues, the identification of such biomarkers is closely tied to their proposed mechanisms of action. For example, in the context of cancer therapy where these compounds may target specific signaling pathways, potential biomarkers could include the phosphorylation status of downstream proteins or changes in the expression of target genes.

In the case of compounds designed to inhibit the P2X7 receptor, a key player in inflammation, efforts have been made to develop Positron Emission Tomography (PET) radioligands. rjpbr.com These radioligands can be used to visualize and quantify the occupancy of the P2X7 receptor by the drug candidate in the brain and other tissues, providing direct evidence of target engagement. rjpbr.com This information is invaluable for optimizing dosing regimens and confirming that the drug reaches its target in sufficient concentrations to be effective.

In the context of anti-angiogenic therapy, biomarkers can include changes in the levels of circulating pro-angiogenic factors such as VEGF, or imaging-based assessments of tumor vascularity. However, the development of reliable biomarkers for anti-angiogenic therapies has been challenging.

For compounds acting on the central nervous system, such as those targeting serotonin receptors, target engagement can be assessed through a combination of in vitro receptor binding assays and in vivo behavioral models that are known to be modulated by the specific receptor subtype. acs.org

The validation of these biomarkers in preclinical models is a critical prerequisite for their use in clinical trials. This involves demonstrating a consistent and dose-dependent relationship between the biomarker response and the pharmacological or therapeutic effect of the drug.

Here is a table summarizing potential target engagement biomarkers for adamantane-piperazine analogues based on their therapeutic area:

| Therapeutic Area | Potential Biomarkers | Validation Methods |

| Oncology | Phosphorylation of downstream signaling proteins, changes in gene expression, tumor growth inhibition | Western blotting, qPCR, in vivo xenograft studies researchgate.netamegroups.org |

| Neuroinflammation/Neurodegeneration | Receptor occupancy measured by PET, changes in inflammatory cytokine levels | PET imaging with specific radioligands, ELISA, in vivo models of neuroinflammation rjpbr.com |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC), inhibition of specific microbial enzymes | In vitro susceptibility testing, enzyme kinetics assays mdpi.com |

| Metabolic Disorders | Inhibition of 11β-HSD1 activity, changes in cortisol levels | Enzyme inhibition assays, measurement of hormone levels in plasma or tissues nih.govnih.gov |

| Central Nervous System Disorders | Receptor binding affinity (Ki), in vivo behavioral responses | Radioligand binding assays, specific behavioral paradigms in animal models acs.org |

The successful identification and validation of target engagement biomarkers in preclinical settings are essential for de-risking the clinical development of this compound and its analogues and for enabling a more personalized approach to medicine.

Development of Direct and Indirect Biomarkers of Target Occupancy

A critical step in the preclinical development of any new therapeutic agent is the establishment of a clear relationship between the dose administered, the concentration of the drug at its target site, and the resulting pharmacological effect. This is achieved through the development of biomarkers of target occupancy. For adamantane-piperazine analogues, these have predominantly involved the use of advanced imaging techniques and in vitro assays.

Direct Biomarkers: Radioligand Imaging

A primary method for directly measuring target occupancy in the CNS and peripheral tissues is through the use of radiolabeled ligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com These techniques allow for the non-invasive quantification of receptor binding in living subjects.

Several adamantane derivatives have been developed as radiotracers. For instance, various adamantane phenylalkylamines have demonstrated significant binding affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. mdpi.com The σ2 receptor, in particular, is overexpressed in many tumor cell lines, making it an attractive biomarker for the proliferative status of tumors. mdpi.comresearchgate.net Consequently, radiolabeled σ2 receptor ligands can be used for in vivo cancer imaging. mdpi.com

The development of such radiotracers involves synthesizing an analogue of the drug candidate and labeling it with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) isotope. acs.orgnih.gov Preclinical PET or SPECT studies in animal models are then conducted to determine the regional distribution and binding of the radiotracer. By co-administering the unlabeled drug candidate, the displacement of the radiotracer can be measured, providing a direct quantification of target receptor occupancy at different drug doses. For example, a study on a methoxy (B1213986) phenyl piperazine derivative radiolabeled with ¹¹C demonstrated its suitability for mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) in the brain, showing high uptake in receptor-rich regions which could be blocked by an unlabeled ligand. nih.gov

Indirect Biomarkers

Indirect biomarkers are physiological or biochemical changes that occur downstream of target engagement. For adamantane-piperazine analogues targeting enzymatic pathways or signaling cascades, these can include:

Enzyme Activity Assays: For analogues that inhibit enzymes, such as soluble epoxide hydrolase (sEH), in vitro assays measuring the enzyme's activity in the presence of the compound can serve as an indirect measure of target engagement. nih.gov The 5-benzyl-substituted-piperazine-containing urea (B33335), an adamantane analogue, showed an IC50 value of 1.37 microM against human sEH. nih.gov

Cellular Assays: In the context of oncology, where many adamantane-piperazine analogues have been studied, assays measuring downstream effects like apoptosis (programmed cell death) are common. Ligands that induce caspase-3 activation and cytotoxicity are often classified as sigma receptor agonists, providing a functional biomarker of target engagement. mdpi.com

Fluorescent Probes: The use of fluorescently-labeled adamantane derivatives allows for the visualization of cellular uptake and distribution, providing insights into the compound's ability to reach its intracellular target. cuvillier.de

Table 1: Examples of Adamantane-Piperazine Analogues and their Target Engagement Data

| Compound/Analogue Class | Target(s) | Method of Target Engagement Measurement | Key Findings | Reference(s) |

| Adamantane Phenylalkylamines | σ1 and σ2 Receptors | Radioligand Binding Assays | Significant binding affinity in the low nanomolar range. | mdpi.com |

| 1-(2-Aryl-2-adamantyl)piperazine Derivatives | σ1 and σ2 Receptors | In vitro Antiproliferative Assays | Significant antiproliferative activity against various cancer cell lines. | mdpi.com |

| 1-Adamantan-1-yl-3-(2-piperazin-2-yl-ethyl)-ureas | Soluble Epoxide Hydrolase (sEH) | Enzyme Inhibition Assay (IC50) | The 5-benzyl-substituted analogue showed an IC50 of 1.37 µM against human sEH. | nih.gov |

| N-(Adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide | Not specified | Synthesis and Characterization | A new series of adamantane-isothiourea hybrid derivatives were prepared. | mdpi.com |

| Adamantane-piperazine fluoresceinamide | Cellular Uptake | Fluorescence Microscopy | Homogeneous staining and accumulation observed in cells. | cuvillier.de |

Translational Relevance of Preclinical Target Engagement in Drug Discovery

The ultimate goal of preclinical biomarker studies is to provide a clear path for the clinical development of a drug candidate. Establishing a strong correlation between target engagement and pharmacological effect in animal models is crucial for predicting the therapeutic window and effective dose range in humans.

For CNS-active drugs like the adamantane-piperazine analogues, preclinical PET occupancy studies are highly translationally relevant. By determining the level of receptor occupancy required for efficacy in animal models of a specific disease (e.g., neuropsychiatric disorders), researchers can establish a target occupancy level to aim for in early human clinical trials. scirp.org This helps in selecting a safe and potentially effective starting dose for first-in-human studies, thereby streamlining the clinical development process.

In the field of oncology, the use of σ2 receptor ligands as imaging agents has direct translational potential. acs.org If a patient's tumor shows high uptake of a radiolabeled σ2 receptor ligand in a PET scan, it may indicate that the tumor is likely to be responsive to a therapeutic agent targeting the same receptor. mdpi.comresearchgate.net This approach aligns with the principles of personalized medicine, where treatment is tailored to the specific molecular characteristics of a patient's disease.

The development of orally active adamantane derivatives with improved pharmacokinetic properties, such as enhanced water solubility and metabolic stability, further underscores the translational focus of this research area. nih.govacs.org By optimizing these properties in preclinical studies, the likelihood of successful clinical development is increased.

Metabolic Pathways and Enzyme Interactions of 1 3 Methyl 1 Adamantyl Piperazine

In Vitro Metabolism Studies Using Liver Microsomes

In vitro studies using liver microsomes are a standard and essential tool in drug discovery for evaluating the metabolic stability and pathways of new chemical entities. These subcellular fractions are rich in key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the bulk of Phase I metabolic reactions. In a typical experiment, the compound is incubated with liver microsomes (from human or preclinical species) in the presence of an NADPH-generating system to initiate enzymatic reactions. The disappearance of the parent compound and the appearance of metabolites are then monitored over time, often using techniques like liquid chromatography-mass spectrometry (LC-MS).

Identification of Primary Metabolic Reactions (e.g., oxidation, hydroxylation, N-sulfation, cyclization)

Based on the structure of 1-(3-Methyl-1-adamantyl)piperazine, several primary metabolic reactions are anticipated to occur.